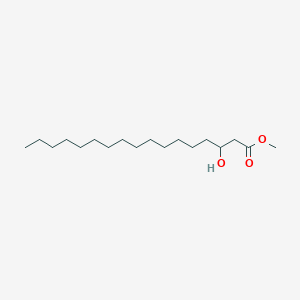

Methyl 3-hydroxyheptadecanoate

Description

Properties

IUPAC Name |

methyl 3-hydroxyheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSKRLQHYPZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of Methyl 3-hydroxyheptadecanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Methyl 3-hydroxyheptadecanoate, a hydroxylated fatty acid methyl ester, within the bacterial kingdom. This document summarizes the current scientific knowledge on its presence in specific bacterial genera, quantitative data, its biosynthetic origins, and the detailed experimental protocols for its isolation and identification. This information is of particular interest to researchers in microbiology, natural product chemistry, and drug development, given the importance of bacterial fatty acids as biomarkers and potential therapeutic targets.

Documented Natural Occurrence

This compound, or more commonly its corresponding acid, 3-hydroxyheptadecanoic acid, has been identified as a cellular fatty acid in both Gram-negative and Gram-positive bacteria. Its presence is most notably documented in the lipopolysaccharide (LPS) of certain species of the genus Bacteroides and as a cellular fatty acid in various strains of Leuconostoc.

Bacteroides Genus

The genus Bacteroides, a prominent member of the human gut microbiota, is a significant source of 3-hydroxyheptadecanoic acid. This fatty acid is a key constituent of the lipid A moiety of their lipopolysaccharide (LPS). Specifically, research has identified its presence in Bacteroides fragilis and Bacteroides thetaiotaomicron.

Leuconostoc Genus

Various strains of the genus Leuconostoc, which are lactic acid bacteria commonly used in food fermentations, have also been reported to contain 3-hydroxyheptadecanoic acid as a cellular fatty acid[1][2]. While its presence is confirmed, detailed quantitative data for specific Leuconostoc strains in publicly available literature is limited.

Quantitative Data

Quantitative analysis has been performed on the lipopolysaccharide of Bacteroides fragilis to determine the concentration of its constituent fatty acids. The data presented below is derived from a detailed analysis of LPS from Bacteroides fragilis NCTC 9343.

| Bacterial Species | Component Analyzed | Fatty Acid | Concentration (µmol/mg of LPS) |

| Bacteroides fragilis NCTC 9343 | Lipopolysaccharide (LPS) | 3-hydroxyheptadecanoic acid | 0.075 |

Note: Data extracted from Strittmatter et al., Journal of Bacteriology, 1980. While 3-hydroxyheptadecanoic acid has been identified in Bacteroides thetaiotaomicron and Leuconostoc species, specific quantitative data from primary literature was not available for this guide.

Biosynthesis of 3-Hydroxy Fatty Acids in Bacteria

3-hydroxy fatty acids are key intermediates in the bacterial fatty acid synthesis (FAS II) pathway. The formation of these molecules is a fundamental process in bacterial cell membrane biogenesis. In Gram-negative bacteria, specific 3-hydroxy fatty acids are shunted from this pathway for incorporation into the lipid A component of LPS.

The biosynthesis begins with the condensation of acetyl-CoA and malonyl-ACP, followed by a series of elongation cycles. Each cycle adds two carbon units to the growing acyl chain and involves a reduction, a dehydration, and a second reduction. The 3-hydroxyacyl-ACP intermediate is a critical juncture in this pathway.

Experimental Protocols

The following sections detail the methodologies cited in the literature for the isolation and analysis of 3-hydroxyheptadecanoic acid from bacteria.

Isolation and Purification of Lipopolysaccharide (LPS) from Bacteroides

This protocol is based on the phenol-water extraction method, which is a standard procedure for isolating LPS from Gram-negative bacteria.

-

Cell Culture and Harvest : Bacteroides species are grown in appropriate liquid culture media under anaerobic conditions to the late logarithmic phase of growth. The bacterial cells are then harvested by centrifugation.

-

Washing : The cell pellet is washed multiple times with phosphate-buffered saline (PBS) to remove residual media components.

-

Phenol-Water Extraction : The washed cell paste is suspended in distilled water and then mixed with an equal volume of hot (65-70°C) 90% phenol. The mixture is stirred vigorously for 15-30 minutes and then cooled.

-

Phase Separation : The mixture is centrifuged to separate the aqueous and phenol phases. The LPS preferentially partitions into the aqueous phase.

-

Purification : The aqueous phase is carefully collected, and the LPS is precipitated by the addition of cold ethanol or by ultracentrifugation. The crude LPS is then redissolved in water and treated with nucleases (DNase and RNase) to remove contaminating nucleic acids.

-

Final Purification : The LPS is further purified by repeated cycles of ultracentrifugation. The final purified LPS pellet is lyophilized for storage and subsequent analysis.

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of fatty acids from purified LPS or whole bacterial cells.

-

Hydrolysis/Methanolysis : To liberate the fatty acids, the lyophilized LPS or whole-cell sample is subjected to acidic methanolysis. This is typically achieved by heating the sample in a solution of methanolic HCl or BF3-methanol. This process simultaneously cleaves the fatty acid chains and converts them to their corresponding fatty acid methyl esters (FAMEs), including this compound.

-

Extraction : The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane or a chloroform-methanol mixture.

-

Derivatization (for Hydroxy FAMEs) : The hydroxyl group of the 3-hydroxy FAMEs is often derivatized to a trimethylsilyl (TMS) ether to improve its volatility and chromatographic properties. This is done by reacting the extracted FAMEs with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis : The derivatized FAME sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography : The FAMEs are separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) using a temperature gradient program.

-

Mass Spectrometry : As the separated compounds elute from the GC column, they are ionized (typically by electron impact ionization), and the resulting fragment ions are analyzed by the mass spectrometer. The mass spectrum of this compound (as its TMS derivative) will show characteristic fragment ions that allow for its unambiguous identification.

-

-

Quantification : For quantitative analysis, a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons not expected to be in the sample) is added before the methanolysis step. The amount of this compound is then calculated by comparing its peak area to that of the internal standard.

References

The Pivotal Role of 3-Hydroxy Fatty Acids in Microbial Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy fatty acids (3-OH-FAs) are a unique class of molecules that hold profound biological significance in the microbial world. Far from being simple metabolic intermediates, these molecules are integral structural components of the outer membranes of Gram-negative bacteria, act as crucial biomarkers for microbial detection, and are increasingly recognized for their roles in complex signaling pathways that govern virulence and microbial interactions. This technical guide provides an in-depth exploration of the multifaceted functions of 3-OH-FAs in microbes, offering a comprehensive resource for researchers in microbiology, drug development, and diagnostics. The guide details the structural importance of these fatty acids in lipopolysaccharide (LPS), presents quantitative data on their distribution across various bacterial species, and provides detailed experimental protocols for their analysis. Furthermore, it elucidates key microbial signaling pathways influenced by fatty acids, offering a deeper understanding of their regulatory roles.

Introduction: The Diverse Functions of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are characterized by a hydroxyl group at the third carbon (β-position) of the fatty acid chain. In the microbial realm, they are most famously known as essential components of the lipid A moiety of lipopolysaccharide (LPS), the major endotoxin of Gram-negative bacteria.[1][2] The chain length of these 3-OH-FAs can vary, typically ranging from 10 to 18 carbon atoms, and this variation can be influenced by bacterial species and environmental conditions.[3][4] Beyond their structural role, 3-OH-FAs are valuable biomarkers for the detection and quantification of Gram-negative bacteria in various environments.[5] Their unique presence in these bacteria makes them a reliable indicator of endotoxin levels. Emerging research has also shed light on their involvement in microbial signaling and virulence, highlighting their potential as targets for novel antimicrobial strategies.

Structural Significance: The Foundation of the Gram-Negative Outer Membrane

The outer membrane of Gram-negative bacteria is a formidable barrier, and at its core lies the lipopolysaccharide (LPS) molecule. The anchor of LPS in this membrane is Lipid A, a complex glycolipid to which 3-hydroxy fatty acids are covalently attached through ester and amide linkages.[1][2] These 3-OH-FAs are crucial for the structural integrity and biological activity of Lipid A.

The specific arrangement and chain length of the 3-OH-FAs contribute to the overall architecture and stability of the outer membrane.[1] In many Gram-negative bacteria, the hydroxyl group of the 3-OH-FA is further acylated with a second fatty acid, forming an acyloxyacyl structure that is critical for the endotoxic activity of LPS.[1] This intricate structure is recognized by the host's innate immune system, triggering an inflammatory response.

Quantitative Distribution of 3-Hydroxy Fatty Acids in Microbes

The profile of 3-hydroxy fatty acids, including their chain length and relative abundance, varies significantly among different bacterial species and can be influenced by environmental factors such as temperature and pH.[3][4] This variability has implications for bacterial identification, diagnostics, and understanding microbial adaptation.

Table 1: 3-Hydroxy Fatty Acid Composition in Selected Gram-Negative Bacteria

| Bacterial Species | 3-OH-FA Chain Lengths Detected | Predominant 3-OH-FA(s) | Reference |

| Pseudomonas aeruginosa | C10:0, C12:0, C12:1 | 3-OH-C10:0 | [4] |

| Helicobacter pylori | C16:0, C18:0 | 3-OH-C16:0, 3-OH-C18:0 | [6] |

| Escherichia coli | C12:0, C14:0, C16:0 | 3-OH-C14:0 | [2] |

| Salmonella enterica | C12:0, C14:0, C16:0 | 3-OH-C14:0 | [2] |

| Vibrio cholerae | C10:0, C12:0, C14:0 | 3-OH-C12:0, 3-OH-C14:0 | [7] |

Table 2: Influence of Environmental Conditions on 3-Hydroxy Fatty Acid Profiles

| Bacterium | Environmental Condition | Observed Change in 3-OH-FA Profile | Reference |

| Soil Bacteroidetes isolates | Decreased Temperature | Increase in the ratio of anteiso vs. iso or normal 3-OH FAs | [4] |

| Soil Gram-negative bacteria | Decreased Soil pH | Increased ratio of iso and anteiso to normal 3-OH-FAs | [3] |

| Pseudomonas aeruginosa | Increased Incubation Time | Decrease in total hydroxy fatty acids followed by an increase | [4] |

Microbial Signaling and Virulence Regulation

While their structural role is well-established, fatty acids, including 3-OH-FAs and their precursors, are also pivotal players in microbial communication and the regulation of virulence. They can act as signaling molecules themselves or serve as precursors for more complex signaling molecules like acyl-homoserine lactones (AHLs) involved in quorum sensing.

A well-characterized example of fatty acid-mediated signaling is the regulation of the SaeRS two-component system in Staphylococcus aureus, a Gram-positive bacterium. Although not a Gram-negative bacterium, this system provides a clear model for how fatty acids can modulate virulence. In this pathway, intracellular fatty acids act as negative regulators of the sensor kinase SaeS.[8] The fatty acid kinase (Fak) phosphorylates these fatty acids, thereby reducing their intracellular concentration and relieving the inhibition of SaeS.[1][8] This leads to the activation of the SaeRS system and the subsequent expression of a battery of virulence factors.[8]

Below is a logical diagram of the SaeRS signaling pathway, illustrating the regulatory role of fatty acids.

Experimental Protocols

Accurate analysis of 3-hydroxy fatty acids is fundamental to studying their biological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for their identification and quantification. The following sections provide detailed methodologies for sample preparation and analysis.

Extraction of Lipid A and Hydrolysis to Release 3-Hydroxy Fatty Acids

This protocol is adapted from established methods for the isolation of Lipid A from Gram-negative bacteria.

-

Cell Harvesting: Grow bacterial cultures to the desired cell density. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove residual media components.

-

LPS Extraction (Hot Phenol-Water Method):

-

Resuspend the cell pellet in sterile, pre-warmed (65°C) water.

-

Add an equal volume of pre-warmed (65°C) phenol, saturated with water.

-

Stir the mixture vigorously at 65°C for 30 minutes.

-

Cool the mixture on ice for 10 minutes and then centrifuge at 4,000 x g for 20 minutes to separate the phases.

-

Carefully collect the upper aqueous phase containing the LPS.

-

Repeat the extraction of the phenol phase with an equal volume of pre-warmed water.

-

Combine the aqueous phases and dialyze extensively against deionized water for 48-72 hours to remove phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain crude LPS.

-

-

Mild Acid Hydrolysis:

-

Resuspend the lyophilized LPS in 1% sodium dodecyl sulfate (SDS) in 10 mM sodium acetate buffer (pH 4.5).

-

Heat the suspension at 100°C for 1 hour to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

-

Cool the mixture and lyophilize.

-

-

Lipid A Extraction:

-

Extract the lyophilized material with a mixture of chloroform and methanol (2:1, v/v).

-

Centrifuge to pellet the insoluble material.

-

Collect the supernatant containing the Lipid A.

-

Dry the supernatant under a stream of nitrogen.

-

-

Saponification to Release Fatty Acids:

-

Resuspend the dried Lipid A in 1 M NaOH in 50% aqueous methanol.

-

Heat at 100°C for 4 hours to hydrolyze the ester- and amide-linked fatty acids.

-

Cool the mixture and acidify to pH 1 with concentrated HCl.

-

Extract the released fatty acids three times with an equal volume of diethyl ether or hexane.

-

Combine the organic phases and dry under a stream of nitrogen.

-

Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis

For GC-MS analysis, the polar carboxyl and hydroxyl groups of the fatty acids must be derivatized to increase their volatility. A common method is to form trimethylsilyl (TMS) ethers of the methyl esters.

-

Methylation:

-

Resuspend the dried fatty acids in 1 mL of 2 M methanolic HCl.

-

Heat at 80°C for 1 hour.

-

Cool the reaction and add 1 mL of water.

-

Extract the fatty acid methyl esters (FAMEs) twice with 1 mL of hexane.

-

Combine the hexane layers and dry under a stream of nitrogen.

-

-

Silylation:

-

To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat at 60°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis for Quantification

Quantitative analysis is typically performed using stable isotope-labeled internal standards.

-

Internal Standard: Add a known amount of a stable isotope-labeled 3-hydroxy fatty acid (e.g., D3-3-OH-C14:0) to the sample prior to extraction.

-

GC-MS Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless injection at 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 50 to 500, or in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for the TMS-derivatized 3-OH-FAMEs and the internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of 3-OH-FA standards and the internal standard. Quantify the amount of each 3-OH-FA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a workflow diagram for the analysis of 3-hydroxy fatty acids.

Conclusion and Future Perspectives

3-Hydroxy fatty acids are far more than just structural components of the bacterial cell envelope. Their diverse roles as biomarkers and signaling molecules are expanding our understanding of microbial physiology, pathogenesis, and ecology. The ability to accurately quantify and characterize 3-OH-FA profiles provides a powerful tool for diagnosing bacterial infections and monitoring microbial populations. Furthermore, the elucidation of signaling pathways regulated by fatty acids opens up new avenues for the development of novel anti-virulence therapies. Future research should focus on further characterizing the diversity of 3-OH-FA profiles across a wider range of microbial species and environmental conditions. Unraveling the specific roles of different 3-OH-FA chain lengths in signaling and host-microbe interactions will be crucial for translating our fundamental knowledge of these fascinating molecules into practical applications in medicine and biotechnology.

References

- 1. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of 3-hydroxy fatty acid composition of lipopeptides for biosurfactant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiplex quantification of Escherichia coli, Salmonella typhi and Vibrio cholera with three DNA targets in single reaction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Fatty Acid Kinase in Cellular Lipid Homeostasis and SaeRS-Dependent Virulence Factor Expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxyheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 3-hydroxyheptadecanoate. Due to the limited availability of data for this specific molecule, this guide incorporates representative data from structurally similar long-chain fatty acid methyl esters (FAMEs), such as methyl palmitate and methyl stearate, to provide valuable insights for researchers. The methodologies and potential degradation pathways described herein are broadly applicable to the characterization of novel fatty acid derivatives in a drug development context.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound, a long-chain hydroxy fatty acid methyl ester, is anticipated to be a lipophilic molecule with limited aqueous solubility. The presence of the hydroxyl group at the C-3 position is expected to slightly increase its polarity compared to its non-hydroxylated counterpart, methyl heptadecanoate.

Qualitative Solubility

Initial assessments indicate that this compound is soluble in polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

This information is based on commercially available product data for this compound.

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative perspective, the following table summarizes the solubility of methyl palmitate (C16:0 FAME) and methyl stearate (C18:0 FAME). These compounds are structurally analogous, lacking only the 3-hydroxy group, and their solubility behavior offers a reasonable approximation for that of this compound.

Table 2: Quantitative Solubility of Representative Long-Chain Fatty Acid Methyl Esters

| Solvent | Methyl Palmitate (approx. mg/mL) | Methyl Stearate (approx. mg/mL) |

| Ethanol | 20[1] | 100[2] |

| Dimethyl Sulfoxide (DMSO) | 20[1] | 8[3] |

| Dimethylformamide (DMF) | 20[1] | 30[2] |

| Chloroform | Sparingly Soluble[4] | Soluble[5] |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly Soluble (approx. 0.2 in 1:2 ethanol:PBS)[1] | Insoluble[6][7] |

| Water | Insoluble[4][8] | Insoluble[6][7] |

Note: The presence of the 3-hydroxy group in this compound may lead to slightly different solubility values than those presented for the non-hydroxylated analogs.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Stability Profile

Understanding the stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation products. The stability of this compound can be assessed through forced degradation studies, which expose the compound to various stress conditions.

Storage Stability

Under recommended storage conditions of -20°C, this compound is reported to be stable for at least four years.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following conditions are typically employed:

-

Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the solid or a solution of the compound to UV and visible light.

Experimental Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

-

Stress Conditions:

-

Hydrolysis: To separate aliquots of the sample solution, add an equal volume of acidic (e.g., 0.2 M HCl) or basic (e.g., 0.2 M NaOH) solution to achieve a final concentration of 0.1 M acid or base. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period. At specified time points, withdraw samples and neutralize them (base-stressed samples with acid, acid-stressed samples with base).

-

Oxidation: Add a solution of hydrogen peroxide to the sample solution to achieve a final concentration of, for example, 3%. Keep the solution at room temperature or a slightly elevated temperature and monitor for degradation over time.

-

Thermal: Store a sample of the solid compound in an oven at a controlled high temperature. Also, store a solution of the compound at a high temperature.

-

Photolytic: Expose a solution of the compound and the solid compound to a calibrated light source as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The most likely degradation pathway under both acidic and basic conditions is the hydrolysis of the methyl ester to yield 3-hydroxyheptadecanoic acid and methanol.

-

Oxidation: The secondary alcohol at the C-3 position can be oxidized to a ketone, forming methyl 3-oxoheptadecanoate. The long alkyl chain may also be susceptible to oxidation, leading to the formation of various shorter-chain products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the solubility and stability of this compound.

Potential Degradation Pathways

Caption: Plausible degradation pathways for this compound under stress conditions.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Methyl palmitate | 112-39-0 [chemicalbook.com]

- 5. Methyl stearate [chembk.com]

- 6. METHYL STEARATE | 112-61-8 [chemicalbook.com]

- 7. METHYL STEARATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

Unveiling the Potential: A Technical Guide to the Biological Activity of Methyl 3-hydroxyheptadecanoate

A comprehensive exploration of the potential biological activities of Methyl 3-hydroxyheptadecanoate, offering insights for researchers, scientists, and drug development professionals. This guide synthesizes current knowledge on related compounds and provides a framework for future investigation.

Introduction: The Enigmatic this compound

This compound is a methylated derivative of a 3-hydroxy fatty acid. While it has been identified in certain bacteria, such as Bacteroides thetaiotaomicron, a comprehensive body of research detailing its specific biological activities is not yet available in publicly accessible scientific literature.[1] However, the broader class of 3-hydroxy fatty acids (3-HFAs) and other fatty acid methyl esters (FAMEs) have demonstrated a range of significant biological effects, suggesting that this compound may hold untapped potential in various therapeutic areas.[2][3][4][5]

This technical guide aims to provide a thorough overview of the potential biological activities of this compound based on the known functions of structurally related molecules. Furthermore, it will furnish detailed experimental protocols and data presentation frameworks to guide future research in elucidating the specific bioactivities of this compound.

Potential Biological Activities

Based on the activities of analogous 3-hydroxy fatty acids and other fatty acid esters, the following biological activities are hypothesized for this compound:

Antimicrobial Activity

Several fatty acid methyl esters have demonstrated antimicrobial properties.[6] The structural characteristics of these molecules, including chain length and the presence of functional groups, can influence their efficacy against various pathogens.

Anticancer Activity

Certain 3-hydroxy fatty acids have exhibited moderate inhibitory activity against tumor cell lines.[3] The mechanisms underlying these effects are an active area of research and may involve the induction of apoptosis or the disruption of cancer cell signaling pathways.

Anti-inflammatory Activity

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with recognized anti-inflammatory effects.[5] These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for a range of inflammatory conditions.

Framework for Experimental Investigation

To systematically evaluate the potential biological activities of this compound, a series of in vitro assays are recommended. The following sections detail the experimental protocols for assessing its antimicrobial, anticancer, and anti-inflammatory properties.

Quantitative Data Presentation

For clear and comparative analysis, all quantitative data from the proposed experiments should be summarized in structured tables.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 128 | 256 | 15 |

| Escherichia coli | 256 | >512 | 10 |

| Candida albicans | 64 | 128 | 18 |

Table 2: Hypothetical Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 (Breast Cancer) | 75 | 50 | 35 |

| A549 (Lung Cancer) | 110 | 85 | 60 |

| HepG2 (Liver Cancer) | 90 | 65 | 45 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Parameter | Concentration (µM) | Inhibition (%) |

| Nitric Oxide (NO) Production | 10 | 25 |

| 50 | 60 | |

| 100 | 85 | |

| TNF-α Release | 10 | 15 |

| 50 | 50 | |

| 100 | 75 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments to assess the biological activity of this compound.

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum, this compound, positive control antibiotic (e.g., ciprofloxacin, amphotericin B), negative control (broth only), resazurin dye.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well, except for the negative control.

-

Include positive control wells with a known antibiotic.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth. Resazurin can be added to aid in visualization (blue indicates no growth, pink indicates growth).

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

-

Incubate the agar plates and determine the lowest concentration that results in no colony formation.

-

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

-

Materials: Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi), microbial inoculum, sterile paper discs, this compound, positive control antibiotic discs, negative control (disc with solvent).

-

Procedure:

-

Prepare a standardized microbial inoculum and create a lawn of the microorganism on the agar plate.

-

Impregnate sterile paper discs with a known concentration of this compound.

-

Place the discs on the inoculated agar surface.

-

Include positive and negative control discs.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Materials: 96-well cell culture plates, cancer cell lines (e.g., MCF-7, A549, HepG2), complete cell culture medium, this compound, MTT reagent, DMSO.

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Include untreated cells as a negative control and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

-

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials: RAW 264.7 macrophage cell line, 96-well cell culture plates, complete cell culture medium, this compound, Lipopolysaccharide (LPS), Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

-

Incubate the plates for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant, which will react with nitrite (a stable product of NO) to form a colored compound.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[8]

-

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and potential signaling pathways can aid in understanding the logical flow of research and the compound's mechanism of action.

Conclusion and Future Directions

While direct evidence of the biological activity of this compound is currently scarce, the known properties of structurally similar 3-hydroxy fatty acids and other fatty acid methyl esters provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent. The experimental frameworks and protocols detailed in this guide offer a clear path for researchers to systematically explore these potential activities.

Future research should focus on:

-

In-depth in vitro screening: Utilizing the described assays to generate a comprehensive profile of the compound's biological effects.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its effects.

-

In vivo studies: Validating the in vitro findings in relevant animal models to assess efficacy and safety.

The exploration of this compound's biological activities represents a promising avenue for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and direct these important research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 4. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

Methyl 3-hydroxyheptadecanoate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyheptadecanoate is a methylated derivative of 3-hydroxyheptadecanoic acid, a saturated odd-chain 3-hydroxy fatty acid. While research specifically focused on this compound is limited, the broader class of 3-hydroxy fatty acids (3-HFAs) plays a significant role in various biological processes, particularly in the structure and function of bacterial cell walls and in certain metabolic pathways. This technical guide provides a comprehensive review of the available research on this compound and related 3-HFAs, with a focus on its synthesis, biological significance, and analytical methodologies.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₆O₃ | - |

| Molecular Weight | 300.48 g/mol | - |

| CAS Number | 112538-92-8 | - |

| Appearance | White, wax-like solid | [1] |

| Melting Point | 29.8-30.3 °C | [1] |

| Boiling Point | 152-153 °C at 0.05 mmHg | [1] |

| Solubility | Soluble in alcohol and ether; Insoluble in water | [1] |

Synthesis of this compound

Proposed Synthetic Protocol via Reformatsky Reaction

Materials:

-

Pentadecanal (long-chain aldehyde)

-

Methyl bromoacetate (α-haloester)

-

Zinc dust (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

-

Reaction Setup: A solution of pentadecanal and methyl bromoacetate in anhydrous diethyl ether or THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of activated zinc dust is added to the solution. The reaction is often initiated by gentle heating or sonication.

-

Reaction Progression: Once the reaction starts (indicated by a color change or exotherm), the remaining zinc is added portion-wise to maintain a gentle reflux. The reaction mixture is stirred until the aldehyde is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Biological Significance of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are crucial components of lipid A , the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[7][8] The length and structure of the acyl chains, including the presence of 3-HFAs, are critical for the biological activity of LPS, which is a potent elicitor of the innate immune response in mammals.

Odd-chain fatty acids like heptadecanoic acid and its hydroxylated forms are less common than their even-chain counterparts but are found in various organisms. In some bacteria, the composition of 3-HFAs in lipopeptide biosurfactants influences their activity.[9] Studies on other long-chain 3-HFAs suggest potential roles in modulating cellular processes. For instance, some saturated hydroxy fatty acids have been shown to exhibit cell growth inhibitory activity and can suppress cytokine-induced β-cell apoptosis.[10]

Research on Cryptococcus neoformans has indicated that 3-hydroxy fatty acids may play a role in protecting the yeast from phagocytosis by amoebae, suggesting a potential virulence factor.[11][12]

Lipid A Biosynthesis Pathway

The following diagram illustrates the general pathway for the biosynthesis of lipid A, highlighting the incorporation of 3-hydroxy fatty acids.

Caption: Generalized Lipid A biosynthetic pathway in Gram-negative bacteria.

Experimental Protocols: Analysis of this compound

The primary method for the analysis of 3-hydroxy fatty acid methyl esters is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation, identification, and quantification of these compounds in complex biological samples.[13][14][15][16][17][18][19]

Protocol for GC-MS Analysis of this compound

1. Sample Preparation and Lipid Extraction:

-

Biological Samples (e.g., bacterial cells, plasma): Lipids are extracted using a standard Bligh-Dyer or Folch extraction method with a chloroform:methanol solvent system.

-

Internal Standard: A known amount of an appropriate internal standard (e.g., a deuterated analog or an odd-chain fatty acid methyl ester not present in the sample) is added prior to extraction for accurate quantification.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

The extracted lipids are subjected to transesterification to convert the 3-hydroxy fatty acids to their more volatile methyl esters.

-

Acid-Catalyzed Method: The lipid extract is heated with a reagent such as 1.25 M HCl in methanol or boron trifluoride in methanol at 80-100°C for 1-2 hours.

-

Base-Catalyzed Method: The lipids are saponified with methanolic sodium hydroxide, followed by methylation with a reagent like boron trifluoride in methanol.[15]

-

After the reaction, the FAMEs are extracted into an organic solvent like hexane.

3. Derivatization (Optional but Recommended for 3-HFAs):

-

The hydroxyl group of the 3-hydroxy FAME can be derivatized to improve chromatographic properties and mass spectral fragmentation.

-

Silylation: The FAME extract is treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ether derivative.

-

Acylation: Acylation with reagents like heptafluorobutyric anhydride can also be used.[14]

4. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl or a nonpolar dimethylpolysiloxane phase).

-

Injection: A small volume (typically 1 µL) of the FAME or derivatized FAME solution is injected into the GC.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) is commonly used. Chemical Ionization (CI) can provide softer ionization and a more prominent molecular ion.[16]

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds like this compound.[17]

-

5. Data Analysis:

-

Identification: The compound is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST) or to the spectrum of an authentic standard. The TMS derivative of a 3-hydroxy FAME will show characteristic fragment ions.

-

Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard. A calibration curve is typically generated using standards of known concentrations.

Experimental Workflow for GC-MS Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. ptools.cottongen.org [ptools.cottongen.org]

- 8. Lipid A precursor from Pseudomonas aeruginosa is completely acylated prior to addition of 3-deoxy-D-manno-octulosonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Importance of 3-hydroxy fatty acid composition of lipopeptides for biosurfactant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions [frontiersin.org]

- 12. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. davidcwhite.org [davidcwhite.org]

- 15. gcms.cz [gcms.cz]

- 16. shimadzu.com [shimadzu.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular lipid and fatty acid compositions of Burkholderia pseudomallei strains isolated from human and environment in Viet Nam - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Hydroxyheptadecanoic Acid to its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyheptadecanoic acid is a hydroxylated fatty acid that has been identified in various bacterial species, including Bacteroides thetaiotaomicron. The analysis of such fatty acids is often crucial for bacterial identification, chemotaxonomy, and for understanding their role in host-pathogen interactions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but it requires the derivatization of the polar carboxylic acid group to a more volatile and less polar ester. This document provides detailed protocols for the derivatization of 3-hydroxyheptadecanoic acid to its corresponding methyl ester, 3-hydroxyheptadecanoic acid methyl ester, facilitating its analysis by GC-MS.

Applications

-

Bacterial Identification and Chemotaxonomy: The fatty acid profiles of bacteria are often unique and can be used as taxonomic markers. The analysis of 3-hydroxy fatty acids, after conversion to their methyl esters, is a key component of microbial identification systems.[1]

-

Biomarker Research: 3-Hydroxy fatty acids released by bacteria can be detected in biological samples and may serve as biomarkers for bacterial infections or dysbiosis.

-

Drug Development and Host-Pathogen Interaction Studies: 3-Hydroxy fatty acids have been implicated in the modulation of host immune responses and may play a role in the pathogenesis of bacterial infections.[2][3] Studying these molecules can provide insights into disease mechanisms and potential therapeutic targets.

Experimental Protocols

Two common and effective methods for the acid-catalyzed methylation of 3-hydroxyheptadecanoic acid are provided below. The choice of method may depend on the available reagents and the specific requirements of the experiment.

Protocol 1: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a rapid and widely used method for the preparation of fatty acid methyl esters (FAMEs).[1][4]

Materials:

-

3-Hydroxyheptadecanoic acid sample

-

Boron trifluoride-methanol (BF₃-Methanol) solution (12-14% w/v)

-

Hexane or Heptane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

GC vials

Procedure:

-

Sample Preparation: Weigh approximately 1-5 mg of the 3-hydroxyheptadecanoic acid sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

-

Reagent Addition: Add 1-2 mL of BF₃-Methanol solution to the vial.

-

Reaction: Tightly cap the vial and heat it at 60-100°C for 5-10 minutes in a heating block or water bath.[1] The optimal time and temperature may need to be determined empirically.

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane or heptane and 1 mL of saturated NaCl solution.

-

Mixing and Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The upper organic layer contains the fatty acid methyl esters.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample Preparation: Transfer the dried organic extract to a GC vial for analysis.

Protocol 2: Methylation using Methanolic HCl

This method is another effective way to produce FAMEs, particularly for samples containing only free fatty acids.[5]

Materials:

-

3-Hydroxyheptadecanoic acid sample

-

Methanolic HCl (1-5% w/v, anhydrous)

-

Hexane or Heptane (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

GC vials

Procedure:

-

Sample Preparation: Place 1-5 mg of the dried 3-hydroxyheptadecanoic acid sample into a reaction vial.

-

Reagent Addition: Add 2 mL of methanolic HCl to the vial.

-

Reaction: Securely cap the vial and heat at 50-80°C for 1-2 hours. For free fatty acids, a shorter time of around 30 minutes at 50°C may be sufficient.[5]

-

Extraction: After cooling to room temperature, add 1 mL of hexane or heptane and 1 mL of deionized water.

-

Mixing and Phase Separation: Vortex the mixture thoroughly for 1 minute and allow the phases to separate.

-

Collection of Organic Layer: Transfer the upper hexane/heptane layer to a new vial containing anhydrous sodium sulfate.

-

Final Sample Preparation: Transfer the dried solution to a GC vial for subsequent analysis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the methylation of fatty acids. Note that specific yields for 3-hydroxyheptadecanoic acid may vary.

| Parameter | BF₃-Methanol Method | Methanolic HCl Method | Reference |

| Catalyst Concentration | 12-14% (w/v) | 1-5% (w/v) | [1][4] |

| Reaction Temperature | 60-100°C | 50-80°C | [5] |

| Reaction Time | 5-10 minutes | 30-120 minutes | [5] |

| Typical Yield | >95% | >95% | [5] |

| Analyte | Derivatized Product | Molecular Weight ( g/mol ) | Expected Analytical Technique |

| 3-Hydroxyheptadecanoic acid | 3-Hydroxyheptadecanoic acid methyl ester | 300.5 | GC-MS |

Visualization

Experimental Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of 3-hydroxyheptadecanoic acid to its methyl ester for GC-MS analysis.

Caption: Workflow for the derivatization of 3-hydroxyheptadecanoic acid.

Role in Host-Pathogen Interaction

Bacterial 3-hydroxy fatty acids can be recognized by the host immune system, leading to the modulation of immune responses. This diagram illustrates a simplified signaling pathway.

Caption: Role of 3-hydroxy fatty acids in host-pathogen interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3 Hydroxy Fatty Acids | List of Frontiers open access articles [frontiersin.org]

- 4. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bacterial Identification and Characterization Using Fatty Acid Methyl Ester (FAME) Analysis

Introduction

Fatty Acid Methyl Ester (FAME) analysis is a powerful and widely adopted technique for the rapid and accurate identification and characterization of microbial species.[1][2] The principle of FAME analysis is based on the fact that the cellular fatty acid composition is a unique and stable chemotaxonomic marker for different bacterial species.[2] Each microorganism possesses a distinct profile of fatty acids, which acts as a "fingerprint."[2] This method involves the extraction of fatty acids from bacterial cells, their conversion into volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).[1] The resulting chromatogram provides a quantitative profile of the fatty acids present, which can be compared against established libraries for species identification.[3]

This technique is highly valued in clinical diagnostics, environmental monitoring, and pharmaceutical research for its accuracy, reproducibility, and cost-effectiveness.[1][3] It is particularly useful for distinguishing between closely related species and for tracking strains.[1][4]

Principle of the Method

The FAME analysis procedure consists of four main stages:

-

Saponification: Bacterial cell walls are lysed, and the ester linkages of lipids are cleaved using a strong alkaline solution (e.g., sodium hydroxide in methanol/water) to release the fatty acids as sodium salts.[3]

-

Methylation (Esterification): The free fatty acids are converted into their corresponding volatile methyl esters using an acidic methanol solution (e.g., hydrochloric acid in methanol).[3][5] This derivatization step is crucial as FAMEs are more volatile than free fatty acids, making them suitable for GC analysis.[1]

-

Extraction: The non-polar FAMEs are extracted from the aqueous reaction mixture into an organic solvent, typically a hexane/methyl tert-butyl ether mixture.[3]

-

Analysis: The extracted FAMEs are separated, identified, and quantified using a gas chromatograph equipped with a flame ionization detector (FID).[1][6] The resulting profile is then compared to a database for microbial identification.

Experimental Protocols

I. Bacterial Culture and Harvesting

To ensure reproducible and accurate FAME profiles, it is critical to standardize the conditions under which the bacteria are grown.[3] Factors such as growth medium, temperature, and incubation time can influence the fatty acid composition.[3]

Methodology:

-

Streak the bacterial culture for isolation on an appropriate solid medium (e.g., Tryptic Soy Agar).[7]

-

Incubate the plate under optimal conditions (e.g., 24-48 hours at 28-37°C) to obtain well-isolated colonies.

-

Using a sterile inoculating loop, harvest approximately 40-50 mg of bacterial biomass from the third or fourth quadrant of the streak plate to ensure cells are in a standardized growth phase.[3]

-

Transfer the harvested cells to the bottom of a clean 13x100 mm glass tube with a Teflon-lined cap.[3][8]

II. FAME Preparation: Saponification, Methylation, and Extraction

This protocol is based on the widely used MIDI Sherlock Microbial Identification System procedure.[3] All reagent handling should be performed in a chemical fume hood.

Reagents:

-

Reagent 1 (Saponification): 45g Sodium Hydroxide (NaOH), 150ml Methanol, 150ml Distilled Water.[3]

-

Reagent 2 (Methylation): 325ml 6.0 N Hydrochloric Acid (HCl), 275ml Methanol.[3]

-

Reagent 3 (Extraction): 200ml Hexane, 200ml Methyl tert-butyl ether.[3]

-

Reagent 4 (Base Wash): 10.8g Sodium Hydroxide (NaOH) in 900ml Distilled Water.[3]

Methodology:

-

Saponification:

-

Add 1.0 ml of Reagent 1 to the bacterial pellet in the glass tube.[3]

-

Securely seal the tube with the Teflon-lined cap and vortex briefly.

-

Heat the tube in a boiling water bath (100°C) for 5 minutes.

-

Remove the tube, vortex vigorously for 5-10 seconds, and return it to the water bath for a total heating time of 30 minutes.[3]

-

Cool the tube to room temperature.

-

-

Methylation:

-

Extraction:

-

Base Wash (Sample Cleanup):

III. Gas Chromatography (GC) Analysis

Typical GC Parameters:

-

System: Agilent 6890 or similar GC system.[3]

-

Column: 25m x 0.2mm Phenyl Methyl Silicone capillary column.

-

Carrier Gas: Hydrogen.[3]

-

Detector: Flame Ionization Detector (FID).[3]

-

Temperature Program:

-

Injection: 1-2 µL of the FAME extract is injected using an autosampler.[3]

Data Presentation

The output from the GC is a chromatogram showing peaks that correspond to different fatty acid methyl esters. The system software integrates these peaks, calculates the relative percentage of each fatty acid, and compares the resulting profile to a library of known bacterial profiles to generate an identification report.

Table 1: Example Fatty Acid Profiles of Two Common Bacterial Species. The table below illustrates the quantitative differences in fatty acid composition that enable bacterial identification. Values are expressed as a percentage of the total fatty acids detected.

| Fatty Acid Name | Abbreviation | Bacillus subtilis (%) | Pseudomonas aeruginosa (%) |

| Dodecanoic acid | 12:0 | 0.5 | 5.2 |

| Tetradecanoic acid | 14:0 | 3.1 | 2.8 |

| Pentadecanoic acid, iso | i-15:0 | 32.5 | 0.2 |

| Pentadecanoic acid, anteiso | a-15:0 | 10.2 | - |

| Hexadecanoic acid | 16:0 | 15.8 | 30.1 |

| Hexadecenoic acid | 16:1 ω7c | 4.5 | 15.5 |

| Heptadecanoic acid, iso | i-17:0 | 12.1 | - |

| Heptadecanoic acid, anteiso | a-17:0 | 8.3 | - |

| Octadecenoic acid | 18:1 ω7c | 2.5 | 28.7 |

| 3-Hydroxy-decanoic acid | 3-OH 10:0 | - | 6.5 |

| 2-Hydroxy-dodecanoic acid | 2-OH 12:0 | - | 4.1 |

Note: This is representative data. Actual percentages will vary based on strain and growth conditions.

Visualizations

Caption: Experimental workflow for bacterial FAME analysis.

References

- 1. FAME (Fatty Acid Methyle ester) analysis | PDF [slideshare.net]

- 2. ajbls.com [ajbls.com]

- 3. gcms.cz [gcms.cz]

- 4. Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography [restek.com]

- 5. ijcmas.com [ijcmas.com]

- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newman.lycoming.edu [newman.lycoming.edu]

- 8. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]

The Role of Methyl 3-hydroxyheptadecanoate as an Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, internal standards are crucial for achieving accurate and precise quantification of analytes. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known quantity to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.

This document provides detailed application notes and protocols regarding the use of Methyl 3-hydroxyheptadecanoate as an internal standard. While the direct use of this compound as a common internal standard is not widely documented in scientific literature, this guide will address its potential applications, particularly in the analysis of 3-hydroxy fatty acids. Furthermore, it will cover the more conventional use of stable isotope-labeled internal standards for these specific analytes and the application of odd-chain fatty acid methyl esters, such as methyl heptadecanoate, for general fatty acid analysis.

Application Notes: Choosing an Appropriate Internal Standard

The selection of an internal standard is a critical step in method development. For the analysis of 3-hydroxy fatty acids, the gold standard is the use of stable isotope-labeled analogs of the target analytes.

Why Stable Isotope-Labeled Internal Standards are Preferred for 3-Hydroxy Fatty Acid Analysis:

-

Chemical and Physical Similarity: Stable isotope-labeled standards (e.g., ¹³C-labeled 3-hydroxy fatty acids) have nearly identical chemical and physical properties to their unlabeled counterparts. This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation, leading to the most accurate correction for sample losses and matrix effects.[1][2]

-

Co-elution: These standards co-elute with the analyte of interest in chromatographic systems, providing the best correction for variations in instrument response at the specific retention time of the analyte.

-

Mass Spectrometry Compatibility: In mass spectrometry, the stable isotope-labeled internal standard is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z), allowing for simultaneous detection and quantification.[1]

While this compound is a 3-hydroxy fatty acid methyl ester, its utility as an internal standard for other 3-hydroxy fatty acids may be limited unless its extraction efficiency and ionization response are demonstrated to be very similar to the analytes of interest. For general fatty acid analysis, odd-chain fatty acid methyl esters like methyl heptadecanoate are more commonly employed as they are typically absent in biological samples.[3]

The following diagram illustrates the decision-making process for selecting an internal standard for fatty acid analysis.

Caption: Workflow for selecting an appropriate internal standard.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of fatty acids using internal standards. Protocol 1 describes the analysis of 3-hydroxy fatty acids using stable isotope-labeled internal standards, which could be adapted for this compound. Protocol 2 details the more common method for general fatty acid analysis using an odd-chain fatty acid methyl ester.

Protocol 1: Quantification of 3-Hydroxy Fatty Acids in Biological Samples using a Stable Isotope-Labeled Internal Standard

This protocol is adapted from methods used for the clinical analysis of 3-hydroxy fatty acids.[1][2]

1. Materials and Reagents:

-

Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled 3-hydroxy fatty acid internal standard (e.g., ¹³C₂-3-hydroxyhexadecanoic acid) in a suitable solvent like ethanol at a concentration of 500 µM.

-

Samples: Serum, plasma, or cell culture media.

-

Reagents for Extraction and Derivatization:

-

10 M Sodium Hydroxide (NaOH)

-

6 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Nitrogen gas for drying

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

2. Sample Preparation and Extraction:

-

To 500 µL of the sample (serum or plasma), add a known amount (e.g., 10 µL) of the 500 µM stable isotope-labeled internal standard solution.

-

For the analysis of total 3-hydroxy fatty acids (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, omit this step.

-

Acidify the samples with 6 M HCl.

-

Extract the fatty acids twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

-

To the dried extract, add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature program that allows for the separation of the 3-hydroxy fatty acid methyl esters. An example program starts at 80°C, ramps to 200°C, and then to 290°C.[1]

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the native and labeled 3-hydroxy fatty acids.

5. Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the analyte in the sample from the calibration curve.

The following diagram outlines the experimental workflow for this protocol.

Caption: Protocol 1 experimental workflow diagram.

Protocol 2: General Quantification of Fatty Acids in Bacterial Cultures using Methyl Heptadecanoate as an Internal Standard

This protocol is a standard method for the analysis of total fatty acids in bacterial cells.[3]

1. Materials and Reagents:

-

Internal Standard Stock Solution: Prepare a 10 mg/mL solution of Methyl heptadecanoate in ethanol.

-

Bacterial Cell Culture

-

Reagents for Extraction and Methylation:

-

Anhydrous 1.25 M HCl in methanol

-

Hexane (high purity)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

2. Sample Preparation and Methylation:

-

To a known volume of bacterial cell culture (e.g., 1 mL), add a precise amount of the Methyl heptadecanoate internal standard solution (e.g., 5 µL of 10 mg/mL solution).

-

Centrifuge the cell culture to pellet the cells and discard the supernatant.

-

Lyophilize the cell pellet to remove any residual water.

-

To the dried pellet, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour to perform simultaneous extraction and methylation.

3. Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Cool the tubes to room temperature.

-

Add 0.5 mL of high-purity hexane and vortex thoroughly.

-

Add 5 mL of saturated NaHCO₃ solution to quench the reaction and aid in phase separation.

-

Centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs into a GC vial.

4. GC-MS/GC-FID Analysis:

-

Inject 1 µL of the hexane extract into the GC system.

-

Use a suitable capillary column for FAME analysis (e.g., a polar column like a polyethylene glycol phase column).

-

Employ a temperature program that separates the FAMEs of interest.

-

Detect the FAMEs using either a Flame Ionization Detector (FID) or a Mass Spectrometer.

5. Quantification:

-

Calculate the ratio of the peak area of each fatty acid to the peak area of the Methyl heptadecanoate internal standard.

-

Use response factors or a calibration curve to determine the concentration of each fatty acid.

The workflow for this protocol is depicted in the following diagram.

Caption: Protocol 2 experimental workflow diagram.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described protocols.

Table 1: Quantification of 3-Hydroxy Fatty Acids in Human Plasma

| Analyte (3-Hydroxy FA) | Control Group (µM) | Patient Group (µM) | Internal Standard |

| 3-Hydroxyhexanoic acid (C6) | 0.1 ± 0.05 | 1.5 ± 0.3 | ¹³C₂-3-OH-C6 |

| 3-Hydroxyoctanoic acid (C8) | 0.2 ± 0.08 | 2.1 ± 0.5 | ¹³C₂-3-OH-C8 |

| 3-Hydroxydodecanoic acid (C12) | 0.3 ± 0.1 | 5.8 ± 1.2 | ¹³C₂-3-OH-C12 |

| 3-Hydroxyhexadecanoic acid (C16) | 0.5 ± 0.2 | 10.2 ± 2.5 | ¹³C₂-3-OH-C16 |

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Fatty Acid Profile of a Bacterial Culture

| Fatty Acid Methyl Ester | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Myristate (C14:0) | 10.5 | 1.2 x 10⁶ | 25.4 |

| Palmitate (C16:0) | 12.8 | 3.5 x 10⁶ | 74.1 |

| Palmitoleate (C16:1) | 13.1 | 1.8 x 10⁶ | 38.1 |

| Methyl heptadecanoate (IS) | 14.2 | 2.0 x 10⁶ | (50.0) |

| Stearate (C18:0) | 15.0 | 0.5 x 10⁶ | 10.6 |

Data are hypothetical and for illustrative purposes.

Conclusion

The choice of an internal standard is paramount for accurate quantification in chromatographic methods. For the specific analysis of 3-hydroxy fatty acids, stable isotope-labeled internal standards are the preferred choice due to their nearly identical chemical and physical properties to the analytes. While this compound could theoretically be used, its validation would require rigorous testing to ensure it behaves similarly to the analytes of interest during the entire analytical process. For general fatty acid profiling, odd-chain fatty acid methyl esters like Methyl heptadecanoate remain the industry standard. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of lipid analysis.

References

"sample preparation for detecting Methyl 3-hydroxyheptadecanoate in biofilms"

Topic: Sample Preparation for Detecting Methyl 3-hydroxyheptadecanoate in Biofilms

Audience: Researchers, scientists, and drug development professionals

Introduction

Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The metabolic landscape within these biofilms is complex, involving a myriad of signaling molecules that regulate their formation, maturation, and dispersal. Among these are 3-hydroxy fatty acids and their derivatives, which have been identified as potential quorum sensing or virulence-modulating molecules. This compound is one such compound of interest. Accurate detection and quantification of this molecule within a biofilm matrix are crucial for understanding its biological role and for the development of novel anti-biofilm strategies.

This document provides a comprehensive guide to the sample preparation, derivatization, and analysis of this compound from bacterial biofilms. The protocols detailed below are designed to ensure efficient extraction and robust, reproducible quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Biofilm Cultivation and Harvesting

This protocol outlines the initial steps for growing a bacterial biofilm in a laboratory setting, suitable for subsequent chemical analysis.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)[1]

-

Sterile polystyrene 96-well microtiter plates or Petri dishes

-

Phosphate-buffered saline (PBS), sterile

-

Incubator

-

Sterile cell scraper or sonicator

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the desired bacterial strain in the appropriate liquid medium.

-

Culture Dilution: Dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh, pre-warmed medium.

-

Biofilm Growth: Dispense the diluted culture into the wells of a microtiter plate or a Petri dish. Incubate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-72 hours to allow for biofilm formation.

-

Removal of Planktonic Cells: Carefully aspirate the overlying medium, which contains non-adherent planktonic cells.

-

Washing: Gently wash the biofilm twice with sterile PBS to remove any remaining planktonic bacteria and residual medium. Be careful not to dislodge the biofilm structure.

-

Harvesting:

-

Mechanical Scraping: Add a small volume of sterile water or PBS and use a sterile cell scraper to detach the biofilm from the surface. Collect the resulting cell suspension.

-

Sonication: Alternatively, add solvent (e.g., chloroform/methanol mixture) directly to the biofilm-coated surface and sonicate to lyse cells and detach the biofilm simultaneously.

-

-

Sample Pooling and Storage: Pool multiple samples if necessary to obtain sufficient biomass. The harvested biofilm suspension can be processed immediately or lyophilized and stored at -80°C for later analysis.[2]

Protocol 2: Extraction and Derivatization of 3-Hydroxy Fatty Acids

For GC-MS analysis, the hydroxyl and carboxyl functional groups of 3-hydroxyheptadecanoic acid must be derivatized to increase volatility. This is a two-step process involving methylation of the carboxylic acid followed by silylation of the hydroxyl group. The protocol is adapted from standard fatty acid methyl ester (FAME) analysis procedures.[2][3][4]

Materials:

-

Harvested biofilm biomass (lyophilized powder or wet pellet)

-